

Spectral Data of 3,4-Dimethoxyaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,4-Dimethoxyaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3,4-Dimethoxyaniline**, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ^1H and ^{13}C NMR spectral data for **3,4-Dimethoxyaniline**, typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.[\[1\]](#)[\[2\]](#)

^1H NMR Data

The ^1H NMR spectrum of **3,4-Dimethoxyaniline** exhibits distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy group protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~6.75	d	~8.2	H-5
~6.3-6.4	dd	~8.2, ~2.5	H-6
~6.25	d	~2.5	H-2
~3.85	s	-	-OCH ₃ (para to NH ₂)
~3.82	s	-	-OCH ₃ (meta to NH ₂)
~3.6 (broad)	s	-	-NH ₂

Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~149.5	C-4
~143.0	C-3
~140.0	C-1
~113.0	C-5
~104.0	C-6
~100.0	C-2
~56.0	-OCH ₃ (para)
~55.8	-OCH ₃ (meta)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3,4-Dimethoxyaniline** is typically recorded as a KBr pellet.[\[3\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (primary amine)
3050 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (-OCH ₃)
1620 - 1580	Strong	N-H bend (scissoring)
1520 - 1480	Strong	Aromatic C=C stretch
1250 - 1200	Strong	Aryl-O stretch (asymmetric)
1050 - 1000	Strong	Aryl-O stretch (symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of small organic molecules like **3,4-Dimethoxyaniline**.[\[4\]](#)[\[5\]](#)

m/z	Relative Intensity	Assignment
153	High	Molecular Ion [M] ⁺
138	High	[M - CH ₃] ⁺
110	Medium	[M - CH ₃ - CO] ⁺
95	Medium	
65	Low	

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **3,4-Dimethoxyaniline**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.
- Cap the NMR tube and gently invert to ensure complete dissolution.

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Program: Standard single-pulse sequence
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16
- Spectral Width: -2 to 12 ppm

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Program: Proton-decoupled single-pulse sequence
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 512-1024
- Spectral Width: 0 to 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3,4-Dimethoxyaniline** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a transparent or translucent pellet.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
- Scan Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A spectrum of the empty sample compartment should be recorded as a background.

Mass Spectrometry

Sample Introduction:

- Dissolve a small amount of **3,4-Dimethoxyaniline** in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (Electron Ionization - EI):

- Ionization Energy: 70 eV
- Source Temperature: 200-250 $^{\circ}\text{C}$

- Mass Range: m/z 40-400
- Scan Speed: 1-2 scans/second

Visualization of Spectral Correlations

The following diagram illustrates the relationship between the molecular structure of **3,4-Dimethoxyaniline** and its characteristic spectral data.

Caption: Correlation of **3,4-Dimethoxyaniline**'s structure with its spectral data.

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